(S)-8A-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8A-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione typically involves the Robinson annulation reaction. This reaction combines a Michael addition followed by an intramolecular aldol condensation. The process begins with the reaction of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone in the presence of a base such as L-proline . The reaction conditions include stirring the mixture at room temperature under an inert atmosphere for several days, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of chiral catalysts and advanced purification techniques ensures the production of enantiomerically pure this compound .
Chemical Reactions Analysis
Types of Reactions
(S)-8A-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
The major products formed from these reactions include various alcohols, diketones, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(S)-8A-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione has numerous applications in scientific research:
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and as a precursor in the synthesis of advanced materials
Mechanism of Action
The mechanism of action of (S)-8A-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione involves its role as a chiral intermediate in various chemical reactions. The compound’s chiral center allows it to participate in enantioselective synthesis, leading to the formation of optically active products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Racemic 8A-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione: The racemic mixture contains both enantiomers and is less selective in chiral synthesis.
Other Wieland-Miescher ketone derivatives: These compounds have similar structures but may differ in their substituents, leading to variations in reactivity and applications.
Uniqueness
(S)-8A-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione is unique due to its high enantiomeric purity and versatility as a chiral building block. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in organic synthesis and various scientific research fields .
Properties
IUPAC Name |
(8aS)-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11-6-5-9(12)7-8(11)3-2-4-10(11)13/h7H,2-6H2,1H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHDRUMZDHWHKG-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CCCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001310367 | |
Record name | (+)-Wieland-Miescher ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001310367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33878-99-8 | |
Record name | (+)-Wieland-Miescher ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33878-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Wieland-Miescher ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001310367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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